molecular formula C8H13N3O B13521670 4-[(3-Pyrazolyl)oxy]piperidine

4-[(3-Pyrazolyl)oxy]piperidine

Cat. No.: B13521670
M. Wt: 167.21 g/mol
InChI Key: CKXHWVTXDSTIRR-UHFFFAOYSA-N
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Description

4-[(3-Pyrazolyl)oxy]piperidine is a heterocyclic compound that features a piperidine ring bonded to a pyrazole moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Pyrazolyl)oxy]piperidine typically involves the reaction of piperidine derivatives with pyrazole derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Pyrazolyl)oxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted piperidine or pyrazole derivatives .

Scientific Research Applications

4-[(3-Pyrazolyl)oxy]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Pyrazolyl)oxy]piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The compound’s structure allows it to fit into the active sites of these targets, forming stable complexes that inhibit their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Pyrazolyl)oxy]pyridine
  • 4-[(3-Pyrazolyl)oxy]pyrimidine
  • 4-[(3-Pyrazolyl)oxy]triazole

Uniqueness

4-[(3-Pyrazolyl)oxy]piperidine is unique due to its specific combination of a piperidine ring and a pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the context of its use .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(1H-pyrazol-5-yloxy)piperidine

InChI

InChI=1S/C8H13N3O/c1-4-9-5-2-7(1)12-8-3-6-10-11-8/h3,6-7,9H,1-2,4-5H2,(H,10,11)

InChI Key

CKXHWVTXDSTIRR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=NN2

Origin of Product

United States

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